molecular formula C9H15N5O6 B606488 Carnosine nitrate CAS No. 5852-98-2

Carnosine nitrate

Cat. No. B606488
CAS RN: 5852-98-2
M. Wt: 289.24
InChI Key: CPZFLUMGMDPGIE-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carnosine nitrate is a dipeptide molecule, made up of the amino acids beta-alanine and histidine. It is highly concentrated in muscle and brain tissues.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Carnosine, a naturally occurring dipeptide, has been recognized for its antioxidant and anti-inflammatory activities. Research has shown that carnosine can modulate pro-oxidant and pro-inflammatory activities of macrophages, which are vital components of the immune response. It has been found to modulate nitric oxide production, improve the macrophage energy state, and decrease the expressions of pro-oxidant enzymes. Furthermore, it can restore the expressions of antioxidant enzymes and regulate the expressions of inflammatory and anti-inflammatory cytokines. These properties suggest carnosine's potential in treating diseases characterized by elevated levels of oxidative stress and inflammation, such as atherosclerosis, cancer, depression, metabolic syndrome, and neurodegenerative diseases (Fresta et al., 2020).

Neuroprotective Effects

Carnosine has demonstrated neuroprotective properties, particularly relevant in the context of Alzheimer's disease. It has been found to protect macrophages against toxicity induced by Aβ1-42 oligomers, a hallmark of Alzheimer's disease. This protection is primarily attributed to its antioxidant activities, enhanced macrophage phagocytic activity, and the modulation of gene expressions related to inflammation and antioxidant systems. This research underscores the therapeutic potential of carnosine in neurodegenerative disorders (Caruso et al., 2021).

Modulation of Brain Cell Activity

Carnosine's role in the brain, both under physiological and pathological conditions, has been a subject of extensive research. It exhibits a multimodal mechanism of action characterized by anti-aggregant, antioxidant, and anti-inflammatory activities. These properties suggest that carnosine could significantly contribute to the metabolic support of neurons by glial cells and prevent amyloid-related neurodegeneration. This positions carnosine as a compound with high therapeutic potential in neurodegenerative disorders, including Alzheimer's disease (Caruso et al., 2019).

properties

CAS RN

5852-98-2

Product Name

Carnosine nitrate

Molecular Formula

C9H15N5O6

Molecular Weight

289.24

IUPAC Name

(3-aminopropanoyl)-L-histidine compound with nitric acid (1:1)

InChI

InChI=1S/C9H14N4O3.HNO3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;2-1(3)4/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16);(H,2,3,4)/t7-;/m0./s1

InChI Key

CPZFLUMGMDPGIE-FJXQXJEOSA-N

SMILES

O=C(O)[C@H](CC1=CNC=N1)NC(CCN)=O.O[N+]([O-])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carnosine nitrate;  (+)-Carnosine nitrate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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